1,3-bis(4-methylbenzoyl)imidazolidine
Description
1,3-Bis(4-methylbenzoyl)imidazolidine is a substituted imidazolidine derivative featuring two 4-methylbenzoyl groups at the 1- and 3-positions of the imidazolidine core. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms, widely explored in medicinal chemistry and catalysis due to their structural versatility and tunable electronic properties. Its synthesis typically involves condensation reactions between ethylene diamine and substituted benzoyl chlorides under controlled conditions, though scalable synthetic protocols have been optimized for industrial applications .
Properties
IUPAC Name |
[3-(4-methylbenzoyl)imidazolidin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-3-7-16(8-4-14)18(22)20-11-12-21(13-20)19(23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIYHIHJSJRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792255 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-methylbenzoyl)imidazolidine typically involves the reaction of imidazolidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Imidazolidine+24-methylbenzoyl chloride→this compound+2HCl
The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-methylbenzoyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives with different substitution patterns.
Substitution: The benzoyl groups can be substituted with other acyl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine N-oxides, while reduction can produce various imidazolidine derivatives.
Scientific Research Applications
Overview
1,3-bis(4-methylbenzoyl)imidazolidine is a five-membered heterocyclic compound featuring two nitrogen atoms. The presence of the 4-methylbenzoyl groups enhances its chemical reactivity and biological activity, making it a subject of interest in various research domains.
Chemistry
This compound serves as a building block in synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
Research indicates potential antimicrobial and anticancer properties. Studies have shown that the compound can inhibit specific enzymes involved in cell proliferation, which may lead to anticancer effects.
Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of certain cancer cell lines, indicating its potential as a therapeutic agent.
Medicine
Ongoing research aims to explore its use as a therapeutic agent for various diseases. The compound's interaction with biological targets suggests it could modulate pathways involved in disease progression.
Industry
In industrial applications, this compound is used in developing new materials such as polymers and resins. Its unique chemical properties allow for enhanced performance characteristics in these materials.
Mechanism of Action
The mechanism of action of 1,3-bis(4-methylbenzoyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties and Structure-Activity Relationships (SAR)
Imidazolidine derivatives exhibit distinct pharmacokinetic profiles based on substituents. Table 2 compares critical parameters:
Key insights:
- Higher log P values (e.g., 3.2 for this compound) correlate with improved membrane permeability but may increase toxicity risks. However, computational models predict low toxicity for most imidazolidines .
- Electron-withdrawing groups (e.g., halogens) on the benzoyl ring reduce intrinsic activity at H2-receptors, while electron-donating groups (e.g., methoxy) enhance receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
